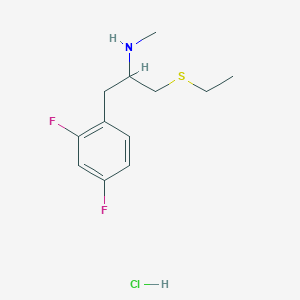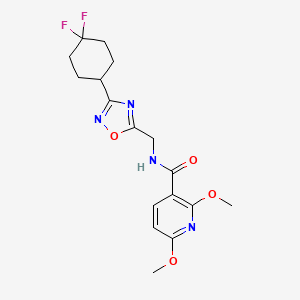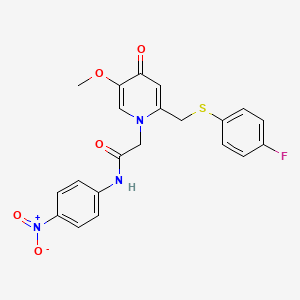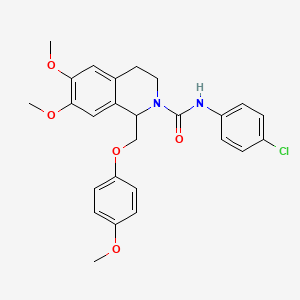![molecular formula C19H12Cl2F3N3O2S B2493446 4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 321533-89-5](/img/structure/B2493446.png)
4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole compounds involves a variety of chemical reactions, including cyclocondensation, sulfenylation, and reactions with different substituents to achieve desired properties. For instance, compounds with similar structures have been synthesized through reactions involving ethyl cyanoacetate or malononitrile in the presence of ammonium acetate, showcasing the versatility in the synthesis approach for pyrazole derivatives (Khalifa, Al-Omar, & Ali, 2017).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives often involves X-ray diffraction and spectroscopic data, providing insights into the conformation, crystallinity, and stereochemistry of these compounds. For instance, a study presented the crystal structure of a pyrazole derivative, highlighting the orientation of phenyl rings relative to the pyrazole core and detailing the hydrogen bonding interactions within the crystal lattice (Dai, Zhang, Shi, Luo, & Shi, 2011).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives with various chemical agents can lead to a broad range of chemical properties. For example, the bioisosteric replacement of dihydropyrazole in certain pyrazole derivatives can alter their biological activity, demonstrating the impact of chemical modifications on the function of these molecules (Srivastava et al., 2008).
科学的研究の応用
Crystal Structure and Molecular Arrangement
- A study by Dai et al. (2011) explores the crystal structure of a closely related compound, highlighting the angles formed between different phenyl rings and the pyrazole ring. This provides insights into the molecular arrangement which can be fundamental in understanding the compound's reactivity and interaction with other molecules (Dai, H. et al., 2011).
Synthetic Routes and Characterization
- Batezila and Holzer (2010) have synthesized a similar compound through a specific treatment process. They provide detailed spectroscopic data (1H NMR, 13C NMR, 15N NMR, IR, MS), which is crucial for characterizing similar pyrazole derivatives (Batezila, G. & Holzer, W., 2010).
Structural Characterization and Isostructural Analysis
- Kariuki, Abdel-Wahab, and El‐Hiti (2021) have conducted a structural characterization of isostructural pyrazoles, which may provide insights into the structural properties and potential applications of the compound (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Bioisosteric Replacement and Conformational Analysis
- Srivastava et al. (2008) discuss the design, synthesis, and conformational analysis of compounds similar to the query compound. This research is significant for understanding how structural changes can affect the biological activity of such molecules (Srivastava, B. K. et al., 2008).
Synthesis and Crystallography
- Jing (2012) and Kamani et al. (2019) provide methods for synthesizing similar compounds and confirming their structures through crystallography. This is essential for understanding the formation and arrangement of such molecules (Jing, Z., 2012); (Kamani, R. et al., 2019).
Molecular Docking and Antimicrobial Activities
- Siddiqui et al. (2014) explore the synthesis, molecular docking, and antibacterial potential of similar compounds. This kind of study is essential to understand the potential biological applications and interactions of the compound (Siddiqui, S. Z. et al., 2014).
Radiochemical Synthesis for Environmental Studies
- Liu et al. (2011) describe the synthesis of a pyrazole compound, similar to the query, for use as a radiotracer in environmental studies, highlighting its potential in understanding environmental interactions and metabolism (Liu, X. et al., 2011).
Anticancer and Antimicrobial Potential
- Katariya, Vennapu, and Shah (2021) investigate compounds with a pyrazole structure for their potential anticancer and antimicrobial activities. This indicates the therapeutic potential of such compounds in medical research (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).
Catalysis in Organic Synthesis
- Tayebi et al. (2011) discuss the use of pyrazole compounds in catalyzing specific organic synthesis reactions, which could be relevant for the chemical synthesis and modification of the compound (Tayebi, S. et al., 2011).
Anti-Inflammatory and COX-2 Selective Inhibitors
- Yao et al. (2021) explore pyrazole sulfonate compounds for their anti-inflammatory effects and as selective COX-2 inhibitors, suggesting potential pharmaceutical applications for related compounds (Yao, H. et al., 2021).
特性
IUPAC Name |
[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3N3O2S/c1-27-17(30-12-8-6-11(20)7-9-12)14(16(26-27)19(22,23)24)10-25-29-18(28)13-4-2-3-5-15(13)21/h2-10H,1H3/b25-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJXAXQOCYRHHV-KIBLKLHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)
![3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2493366.png)
![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)


![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)



![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)
![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)